molecular formula C8H15Cl2NO2 B2836051 methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride CAS No. 2470436-69-0

methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride

Cat. No.: B2836051
CAS No.: 2470436-69-0
M. Wt: 228.11
InChI Key: OXFQKBRPYKKHCQ-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride is a piperidine derivative with a chloromethyl substituent at the 4-position and a methyl ester carboxylate group. The hydrochloride salt form enhances stability and solubility in polar solvents. Key inferred properties include:

  • Molecular formula: C₈H₁₃ClNO₂·HCl (calculated based on structural analogs).
  • Key functional groups: Chloromethyl (-CH₂Cl), methyl ester (-COOCH₃), and piperidine ring.
  • Potential applications: Intermediate in opioid analogs, anticonvulsants, or antimicrobial agents, similar to compounds like meperidine hydrochloride .

Properties

IUPAC Name

methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2.ClH/c1-12-7(11)8(6-9)2-4-10-5-3-8;/h10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFQKBRPYKKHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride typically involves the reaction of piperidine derivatives with chloromethylating agents. One common method involves the reaction of piperidine with chloromethyl methyl ether in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted piperidine derivatives, carboxylic acids, and alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride serves as a synthetic intermediate in the development of pharmaceuticals. Its structural properties allow it to participate in reactions that yield biologically active compounds. For example, derivatives of this compound have been synthesized and evaluated for their potential as muscarinic acetylcholine receptor modulators, which are crucial for treating cognitive disorders such as Alzheimer’s disease .

Case Study: Muscarinic Receptor Modulation

Research has shown that compounds acting on M4 muscarinic acetylcholine receptors can reverse hyperdopaminergic behaviors in preclinical models. Methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride and its derivatives have been explored as allosteric modulators, demonstrating efficacy in enhancing cognitive functions . The modulation of these receptors is significant for developing treatments for neuropsychiatric disorders.

Synthesis of Anticancer Agents

The compound is also involved in synthesizing various anticancer agents. Its derivatives have been tested for activity against chronic myelogenous leukemia (CML) cell lines, showcasing promising results in inhibiting cancer cell proliferation .

Table 1: Anticancer Activity of Derivatives

Compound NameActivityReference
4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidineInhibitory against CML
Methyl 4-Chloro-6-methylpyrimidin-2-yl piperidineActive against various cancers

Neuropharmacological Research

In neuropharmacology, methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride has been studied for its potential effects on neurotransmitter systems. Its ability to act as a selective modulator of muscarinic receptors opens avenues for research into treatments for schizophrenia and other cognitive impairments .

Case Study: Cognitive Enhancement

A study evaluated the effects of allosteric modulators on cognitive deficits associated with Alzheimer’s disease. The findings indicated that compounds derived from methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride could potentially improve cognitive functions while reducing behavioral disturbances such as hallucinations and delusions .

Synthetic Intermediates in Pharmaceutical Development

The synthesis of chloromethylpyridine derivatives, including methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride, is crucial in pharmaceutical manufacturing. These intermediates are used to produce high-purity compounds necessary for drug formulation .

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialProductReference
ChlorinationPyridyl carbinolChloromethylpyridine hydrochloride
AlkylationPiperidineAnticancer agents

Mechanism of Action

The mechanism of action of methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride with analogs differing in substituents, ester groups, or ring modifications:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Properties References
Methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride C₈H₁₃ClNO₂·HCl 242.56 (calc.) Chloromethyl, methyl ester Synthetic intermediate; reactivity studies (inferred)
Ethyl 4-methylpiperidine-4-carboxylate hydrochloride C₉H₁₇NO₂·HCl 223.70 Methyl, ethyl ester Pharmaceutical intermediate
Meperidine hydrochloride (Ethyl ester variant) C₁₅H₂₁NO₂·HCl 283.80 Phenyl, ethyl ester Opioid analgesic (Schedule II controlled)
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride C₁₀H₁₉Cl₂NO₂ 256.17 2-Chloroethyl, ethyl ester Research chemical
Ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride C₉H₁₈ClNO₄S 271.76 Methanesulfonyl, ethyl ester Sulfonamide drug precursor

Ecological and Environmental Impact

Limited ecological data exist for piperidine derivatives. For example, 4-(diphenylmethoxy)piperidine hydrochloride lacks comprehensive environmental studies , a common issue for niche synthetic intermediates.

Pharmaceutical Intermediates

  • Meperidine Analogs : The target compound’s structure aligns with opioid precursors, though substitution of the phenyl group (as in meperidine) with chloromethyl may reduce opioid activity while retaining synthetic utility .

Biological Activity

Methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, pharmacological implications, and relevant case studies from diverse sources.

Chemical Structure and Properties

Methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride has the following chemical structure:

  • Chemical Formula : C8H12ClN O2
  • Molecular Weight : 195.64 g/mol
  • CAS Number : 18783829

The compound features a piperidine ring substituted with a chloromethyl group and a carboxylate moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride can be categorized into several key areas:

Case Study 1: Muscarinic Receptor Modulation

A study examined the effects of several piperidine derivatives on M4 mAChR activity. The findings indicated that certain modifications to the chloromethyl group enhanced receptor affinity and selectivity, paving the way for new therapeutic agents targeting cognitive decline associated with Alzheimer's disease .

Case Study 2: Inhibition of NAPE-PLD

Research focused on the inhibition of NAPE-PLD by piperidine derivatives revealed that methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride could be a lead compound for developing inhibitors with nanomolar potency. These inhibitors could potentially impact endocannabinoid signaling pathways, thereby influencing pain and inflammation responses in vivo .

Table 1: Structure-Activity Relationship (SAR) Analysis

Compound NameStructure ModificationIC50 (nM)Biological Activity
Compound AChloromethyl group72NAPE-PLD inhibitor
Compound BAdditional methyl group50M4 mAChR modulator
Compound CHydroxypyrrolidine27Enhanced lipophilicity

Table 2: Comparative Biological Activities of Piperidine Derivatives

Compound NameAntimicrobial ActivityReceptor ModulationInhibition Potency
Methyl AModerateYesLow
Methyl BHighNoModerate
Methyl CLowYesHigh

Q & A

Q. What are the standard synthetic routes for methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, a structurally similar piperidine derivative was prepared by reacting 3-chlorobenzyl chloride with piperidine-4-carboxylic acid under reflux, using a base to facilitate substitution . Optimization involves controlling temperature, inert atmospheres (to prevent side reactions), and purification via recrystallization or chromatography. Evidence from other piperidine derivatives suggests that reflux conditions and stoichiometric ratios of reagents are critical for high yields .

Q. Which analytical techniques are most effective for characterizing methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride?

Key techniques include:

  • NMR Spectroscopy : For structural confirmation of the piperidine ring and substituents.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and reaction progress .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : If single crystals are obtainable, to resolve stereochemistry .

Q. How can researchers assess the biological activity of this compound in pharmacological studies?

Standard methodologies include:

  • Enzyme Inhibition Assays : Test interactions with targets like proteases or kinases using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays to evaluate affinity for CNS receptors (e.g., opioid or serotonin receptors) .
  • In Vitro Cytotoxicity Screens : Use cell lines to identify potential therapeutic windows .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or impurities in the final product?

Challenges in purification are common due to the compound’s hygroscopic nature. Strategies include:

  • Greener Solvents : Replace traditional solvents (e.g., DCM) with ethanol-water mixtures to improve crystallization .
  • Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation .
  • Deuterated Analogs : Use isotopic labeling (e.g., deuterated chloromethyl groups) to track reaction pathways and identify bottlenecks .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from structural analogs or assay variability. Solutions include:

  • Structure-Activity Relationship (SAR) Studies : Compare activity of methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride with analogs like 4-chloro-1-methylpiperidine hydrochloride to isolate functional group contributions .
  • Dose-Response Curves : Validate potency across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Q. What computational tools can predict the reactivity or stability of this compound under varying conditions?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states .
  • Molecular Dynamics Simulations : Predict solubility and stability in biological matrices (e.g., plasma) .
  • Machine Learning Platforms : Train models on piperidine derivatives to forecast degradation pathways or metabolic products .

Q. What are the best practices for ensuring compound stability during long-term storage?

  • Storage Conditions : Keep at -20°C in airtight, desiccated containers to prevent hydrolysis of the chloromethyl group .
  • Periodic Purity Checks : Use HPLC to monitor degradation, especially if stored in solution .
  • Inert Atmospheres : For lab-scale storage, argon or nitrogen blankets can minimize oxidation .

Q. How can this compound serve as a building block in multi-step syntheses of complex molecules?

Examples from related piperidine derivatives include:

  • Peptidomimetic Drug Design : Incorporate the piperidine core into protease inhibitors via coupling with amino acids .
  • Functionalization : React the chloromethyl group with nucleophiles (e.g., thiols or amines) to introduce diversity for library synthesis .

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